Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde (CAS 1980053-04-0)
Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde (CAS 1980053-04-0)
Executive Summary
The strategic incorporation of fluorine into small molecules has revolutionized medicinal chemistry by modulating lipophilicity, metabolic stability, and target binding affinity . Within this paradigm, heavily functionalized polyhalogenated building blocks like 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde (CAS 1980053-04-0) serve as highly versatile scaffolds. This technical guide provides an in-depth analysis of the stereoelectronic properties, orthogonal reactivity, and validated experimental methodologies for utilizing this specific compound in advanced drug discovery and materials science.
Stereoelectronic Profile and Regioselectivity
The core utility of CAS 1980053-04-0 lies in its dense, rationally designed substitution pattern. The benzene ring is heavily electron-deficient, dictating strict regiocontrol during functionalization:
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C1 Aldehyde (-CHO): Acts as a strong electron-withdrawing group (EWG). It provides an anchor for reductive aminations, olefinations (Wittig/HWE), and condensations. Mechanistically, it activates the ortho and para positions for nucleophilic attack.
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C2 & C6 Fluorines (-F): Highly electronegative atoms that inductively withdraw electron density. Due to the synergistic electron-withdrawing effects of the ortho-aldehyde and meta-trifluoromethyl groups, these fluorines are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
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C3 Bromine (-Br): A classic handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The steric bulk of the adjacent C2-fluorine and C4-hydrogen must be accounted for when selecting bulky phosphine ligands.
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C5 Trifluoromethyl (-CF3): Imparts significant lipophilicity and metabolic resistance. It further depletes the ring's electron density, accelerating SNAr reactions at C6.
Orthogonal Reactivity Map
The distinct electronic nature of each substituent allows for orthogonal, multi-step functionalization without the need for protecting groups. The aldehyde can be modified via condensation, the bromide via palladium catalysis, and the fluorides via SNAr.
Orthogonal reactivity pathways of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify success before proceeding to the next synthetic step.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C3 Position)
Objective: Couple an aryl boronic acid to the C3-bromide while preserving the reactive C1-aldehyde and C2/C6-fluorines. Causality & Design: Mild bases (e.g., K2CO3) and lower temperatures (80°C) are selected to prevent unwanted Cannizzaro reactions at the aldehyde or premature SNAr at the fluorines. Pd(dppf)Cl2 is chosen for its large bite angle, which facilitates oxidative addition into the sterically hindered C-Br bond.
Step-by-Step Workflow:
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Preparation: In an oven-dried Schlenk flask, charge 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
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Deoxygenation: Evacuate the flask and backfill with dry Nitrogen (N2). Repeat for 3 cycles. Validation: Ensures removal of O2, preventing homocoupling of the boronic acid.
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Solvent/Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v).
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Reaction: Heat the mixture to 80°C under vigorous stirring.
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In-Process Control (IPC): After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass (m/z ~289) and the appearance of the coupled product mass.
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Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4.
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Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step workflow for the chemoselective Suzuki-Miyaura cross-coupling.
Protocol B: Reductive Amination (C1 Position)
Objective: Convert the aldehyde into a secondary or tertiary amine. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is used as it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde directly to an alcohol.
Step-by-Step Workflow:
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Imine Formation: Dissolve the benzaldehyde (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of Acetic Acid (AcOH, 0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.
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Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise.
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IPC: Monitor via TLC (UV active). Validation: The aldehyde spot (higher Rf) should disappear, replaced by a more polar amine spot (lower Rf, stains with ninhydrin if primary/secondary).
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Quench & Extraction: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.
Quantitative Data & Quality Control (QC) Metrics
To ensure the integrity of the starting material and synthesized derivatives, rigorous QC profiling is required. Table 1 summarizes the core physicochemical properties , while Table 2 outlines the expected analytical benchmarks for CAS 1980053-04-0 .
Table 1: Physicochemical Properties of CAS 1980053-04-0
| Property | Value | Scientific Implication |
| CAS Number | 1980053-04-0 | Unique identifier for procurement and literature. |
| Molecular Formula | C8H2BrF5O | High halogen content indicates high lipophilicity. |
| Molecular Weight | 289.00 g/mol | Ideal low-MW building block for fragment-based design. |
| Physical State | Liquid / Low-melting solid | Requires careful temperature control during storage. |
| MDL Number | MFCD29036692 | Database cross-referencing. |
Table 2: Analytical Quality Control (QC) Standards
| Analytical Technique | Expected Signal / Metric | Diagnostic Value |
| 1H NMR (CDCl3) | ~10.2 ppm (s, 1H, CHO) | Confirms the presence of the intact aldehyde. |
| 1H NMR (CDCl3) | ~7.8 - 8.2 ppm (m, 1H, Ar-H) | Confirms the isolated C4 proton. |
| 19F NMR (CDCl3) | ~ -58 ppm (s, 3F, CF3) | Validates the trifluoromethyl group. |
| 19F NMR (CDCl3) | Two multiplets (-105 to -120 ppm) | Confirms the asymmetric C2 and C6 fluorines. |
| LC-MS (ESI-) | m/z 287 / 289 (1:1 isotopic ratio) | Validates molecular weight and presence of one Bromine. |
| FT-IR | ~1700 - 1715 cm⁻¹ (C=O stretch) | Confirms carbonyl functionality. |
References
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Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015, 54, 65-133.[Link]
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Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.[Link]
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Bio-Fount. "3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde." Product Specification, 2023.[Link]
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Chan, C.-L. "FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones." Organic Letters, 2024.[Link]
